西马特罗

描述

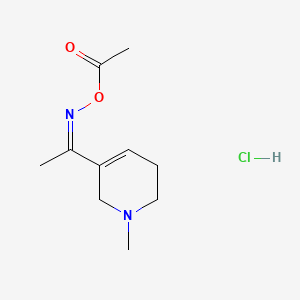

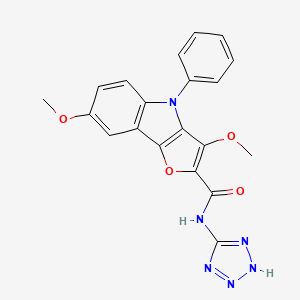

西马特罗是一种合成的生物活性化合物,属于β-肾上腺素受体激动剂类。它以其激活肌肉收缩、增加肌肉蛋白质合成和减少蛋白质分解的能力而闻名。这种化合物通常用于畜牧和家禽养殖,以促进肌肉生长和提高肉质。 西马特罗是一种白色结晶固体,几乎不溶于水,但可溶于乙醇和二甲基亚砜等有机溶剂 .

科学研究应用

西马特罗具有广泛的科学研究应用,包括:

化学: 用作各种化学反应和合成过程中的试剂。

生物学: 研究其对动物肌肉生长和蛋白质合成的影响。

医学: 研究其在治疗肌肉萎缩症和改善患者肌肉质量方面的潜在用途。

工业: 用于畜牧和家禽养殖,以促进肌肉生长和提高肉质 .

作用机制

西马特罗通过充当β-肾上腺素受体激动剂来发挥作用。它与肌肉细胞表面的β-肾上腺素受体结合,导致腺苷酸环化酶活化和环磷酸腺苷(cAMP)水平升高。这一系列事件导致蛋白质合成增强和肌肉生长。 该化合物主要靶向β1、β2和β3肾上腺素受体 .

生化分析

Biochemical Properties

Cimaterol is a potent agonist of beta-adrenergic receptors . It interacts with these receptors, which are proteins, triggering a series of biochemical reactions. The nature of these interactions involves the binding of Cimaterol to the receptor, which then initiates a cascade of intracellular events .

Cellular Effects

Cimaterol has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to increase protein gains in gastrocnemius plus plantaris muscles and reduce fat in all tissues studied in rats . It influences cell function by interacting with beta-adrenergic receptors, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Cimaterol exerts its effects at the molecular level through its interaction with beta-adrenergic receptors . This interaction leads to the activation or inhibition of enzymes, changes in gene expression, and ultimately, alterations in cellular function .

Temporal Effects in Laboratory Settings

In a study where rats were fed a diet containing Cimaterol for 12 days, it was observed that Cimaterol increased protein gains and reduced fat in all tissues studied . This indicates that the effects of Cimaterol can change over time in laboratory settings, potentially due to the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Cimaterol vary with different dosages in animal models. For instance, in a study where male Sprague-Dawley rats were fed on a diet containing 0, 25, or 150 mg Cimaterol/kg for 12 days, it was found that Cimaterol increased protein gains and reduced fat in all tissues studied .

Metabolic Pathways

The potential biomarkers of Cimaterol were found to be involved in several metabolic pathways, including pantothenate and CoA biosynthesis, synthesis and degradation of ketone bodies, sphingolipid metabolism, vitamin B6 metabolism, linoleic acid metabolism, and arachidonic acid metabolism .

Subcellular Localization

The subcellular localization of Cimaterol is not explicitly stated in the literature. Given its interaction with beta-adrenergic receptors, which are typically located on the cell membrane, it can be inferred that Cimaterol may localize to these areas within the cell .

准备方法

西马特罗的制备比较复杂,通常涉及化学合成技术。 一种常见的合成路线包括2-甲氧基-5-乙基苯甲酸的烯丙基化反应,然后与巯基苄胺反应得到最终产物 . 工业生产方法通常需要精确控制反应条件,以确保化合物的纯度和收率。

化学反应分析

相似化合物的比较

西马特罗类似于其他β-肾上腺素受体激动剂,如沙丁胺醇、特布他林和莱克多巴胺。它在特定的结合亲和力和对肌肉生长的影响方面是独一无二的。 虽然所有这些化合物都能促进肌肉生长和减少脂肪沉积,但西马特罗已被证明对肌肉蛋白质合成和肥大具有更明显的影响 .

类似化合物

- 沙丁胺醇

- 特布他林

- 莱克多巴胺

西马特罗因其独特的分子结构和由此产生的生物学效应而脱颖而出,使其在科学研究和工业应用中成为一种有价值的化合物。

属性

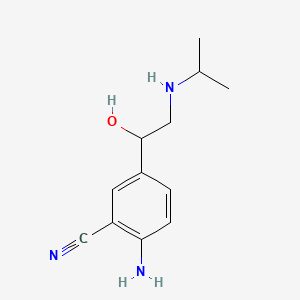

IUPAC Name |

2-amino-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-8(2)15-7-12(16)9-3-4-11(14)10(5-9)6-13/h3-5,8,12,15-16H,7,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXRLJCGHZZYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045652 | |

| Record name | Cimaterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54239-37-1 | |

| Record name | Cimaterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54239-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cimaterol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054239371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimaterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-(1-hydroxy-2-(isopropylamino)ethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIMATEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPY8VRF0GB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cimaterol exert its effects on skeletal muscle?

A1: Cimaterol interacts with β2-adrenergic receptors (β2AR) located on the surface of skeletal muscle cells. [] This interaction triggers a cascade of intracellular signaling events, leading to increased protein synthesis and decreased protein degradation. [, ] Cimaterol has been shown to increase RNA content and the RNA:protein ratio in muscle, indicating enhanced protein synthesis. [] Additionally, it reduces the activity of calcium-dependent proteinases (CDP) and their inhibitor calpastatin, suggesting a reduction in protein degradation. [, ]

Q2: Does cimaterol's effect on muscle vary depending on muscle fiber type?

A2: Research suggests that cimaterol may preferentially impact specific muscle fiber types. Studies in lambs found that while cimaterol increased the cross-sectional area of both type I and type II fibers, the increase was more pronounced in type II fibers. [] This suggests a potential for differential effects on muscle fiber composition.

Q3: Does cimaterol directly affect muscle cells, or are there intermediary factors involved?

A3: Evidence suggests that cimaterol can directly influence skeletal muscle cells. Studies using close arterial infusion of cimaterol in steer hindlimbs demonstrated increased net amino acid uptake and protein accretion in the treated limb, indicating a direct anabolic effect. []

Q4: How does cimaterol affect adipose tissue metabolism?

A4: Cimaterol generally reduces fat deposition in animals. [, , ] Studies show that while cimaterol may increase lipogenesis in some cases, it simultaneously decreases adipocyte size and overall fat mass. [] This suggests that the net effect of cimaterol is a reduction in fat deposition, potentially through enhanced lipolysis and altered adipocyte differentiation.

Q5: Does cimaterol affect energy expenditure?

A5: Cimaterol has been shown to increase energy expenditure in some studies. [, , ] This increase in energy expenditure could be attributed to several factors, including increased protein synthesis, altered metabolic rate, and potential thermogenic effects.

Q6: What is the molecular formula and weight of cimaterol?

A6: Cimaterol has the molecular formula C12H19N3O and a molecular weight of 221.3 g/mol.

Q7: How does the structure of cimaterol relate to its activity as a β-agonist?

A7: As a β-agonist, cimaterol's structure shares similarities with other β-agonists like clenbuterol and salbutamol. The presence of a catechol ring with specific substitutions, along with an ethanolamine side chain, is crucial for binding to β2AR. [, ]

Q8: Have any studies investigated the impact of structural modifications on cimaterol's activity?

A8: While the provided research focuses primarily on cimaterol itself, related studies highlight the impact of even subtle structural modifications on the potency and selectivity of β-agonists. Small changes in the substituents on the catechol ring or the ethanolamine side chain can significantly alter receptor binding affinity and downstream effects. []

Q9: How is cimaterol metabolized and excreted?

A9: While specific metabolic pathways were not extensively detailed in the provided research, cimaterol, like other β-agonists, is primarily metabolized in the liver. [] It is likely subject to phase I and phase II metabolism, involving oxidation and conjugation reactions, respectively. Excretion routes may involve both urine and bile.

Q10: Are there differences in cimaterol's pharmacokinetics between species?

A10: While direct comparisons weren't a focus in the provided research, variations in drug metabolism and elimination pathways across species are well-documented. [] Therefore, it's plausible that cimaterol's pharmacokinetics could differ between, for example, rats, lambs, and cattle.

Q11: What types of in vivo models have been used to study cimaterol's effects?

A11: The provided research employed various animal models, including rats, lambs, steers, pigs, rabbits, and mice, to investigate cimaterol's effects on growth, body composition, and metabolism. [1-28] These models provide valuable insights into the compound's potential benefits and drawbacks.

Q12: Has cimaterol been tested in human clinical trials?

A12: The provided research focuses solely on animal studies. While cimaterol has shown efficacy in promoting lean mass accretion in animals, human trials would be essential to assess its safety, efficacy, and potential applications in a clinical setting.

Q13: What are the known toxicological effects of cimaterol?

A13: While cimaterol generally enhances growth and lean mass, some studies have reported potential adverse effects. In pigs, high doses of cimaterol were associated with an increased incidence of hoof lesions. [] This highlights the importance of carefully evaluating the dose-dependent effects of cimaterol and its potential long-term consequences.

Q14: Are there alternative compounds with similar effects to cimaterol?

A14: Cimaterol belongs to the β-agonist class of compounds, which includes other growth promoters such as clenbuterol, salbutamol, and ractopamine. [, ] While these compounds share some similarities in their mechanism of action, they may exhibit differences in potency, selectivity, and potential adverse effects.

Q15: What analytical techniques are commonly used to study cimaterol?

A15: Various analytical methods are employed to quantify cimaterol in biological samples and feed. High-performance liquid chromatography (HPLC) coupled with various detectors, such as mass spectrometry (MS) or ultraviolet (UV) detectors, is frequently used. Capillary electrophoresis (CE) with amperometric detection has also been explored for cimaterol analysis. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium 6,6'-diethoxy[2,2'-bibenzo[b]thiophene]-3,3'-diyl disulfate](/img/structure/B1668955.png)

![Copper(4+),[[N,N',N'',N'''-[(29H,31H-phthalocyaninetetrayl-kN29,kN30,kN31,kN32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]](2-)]-, tetrachloride](/img/structure/B1668956.png)

![1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid](/img/structure/B1668964.png)